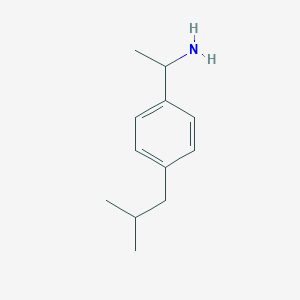

1-(4-Isobutylphenyl)ethanamine

Übersicht

Beschreibung

“1-(4-Isobutylphenyl)ethanamine” is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The IUPAC name for this compound is 1-[4-(2-methylpropyl)phenyl]ethanamine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines . Another method involves the reaction of this compound with halogenated aromatic isocyanates . These reactions yield a series of ureas containing an ibuprofen fragment in their structure . The yields of the target product were up to 95% .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 . The Canonical SMILES for this compound is CC©CC1=CC=C(C=C1)C©N .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of synthesizing ureas containing an ibuprofen fragment . These reactions involve the use of various amines and halogenated aromatic isocyanates .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area of the compound is 26 Ų .Wissenschaftliche Forschungsanwendungen

Ureas Containing Ibuprofen Fragment : A study by Gladkikh et al. (2021) focused on synthesizing ureas containing an ibuprofen fragment using 1-(4-isobutylphenyl)ethanamine. These ureas are potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) (Gladkikh et al., 2021).

Synthesis of Ibuprofen : Mena et al. (2019) reported on the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane, an approach for synthesizing ibuprofen in an environmentally friendly and efficient way (Mena et al., 2019).

Antiamoebic Activity of Chalcones : Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine, which included this compound, and evaluated their antiamoebic activity (Zaidi et al., 2015).

Identification of Psychoactive Compounds : Lum et al. (2016) identified 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. This study aids in the routine analysis of new psychoactive substances (Lum et al., 2016).

Drug Enforcement Administration (DEA) Scheduling : A 2016 DEA report discusses the placement of synthetic phenethylamines, including 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, into Schedule I of the Controlled Substances Act (DEA, 2016).

Wirkmechanismus

While the exact mechanism of action of 1-(4-Isobutylphenyl)ethanamine is not known, it is related to ibuprofen, which is a non-selective inhibitor of cyclooxygenase . This enzyme is involved in prostaglandin synthesis, which mediates pain and fever, and thromboxane synthesis, which stimulates blood clotting .

Safety and Hazards

The safety information for 1-(4-Isobutylphenyl)ethanamine indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOEFIPECGPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995826 | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-52-5 | |

| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)